3-Ethylazetidine

Medicinal Chemistry Physicochemical Properties Drug Design

3-Ethylazetidine (CAS 7730-47-4) is a C5H11N four-membered nitrogen-containing heterocycle characterized by an ethyl substituent at the C3 position of the azetidine ring. As a secondary amine with a molecular weight of approximately 85.15 g/mol, it belongs to the class of small-ring azaheterocycles that exhibit significant ring strain—approximately 25.4 kcal/mol—which imparts unique reactivity compared to larger cyclic amines.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS No. 7730-47-4
Cat. No. B1370080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylazetidine
CAS7730-47-4
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESCCC1CNC1
InChIInChI=1S/C5H11N/c1-2-5-3-6-4-5/h5-6H,2-4H2,1H3
InChIKeyYEJFTVJRCUPIOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylazetidine (CAS 7730-47-4): Strategic C3-Substituted Four-Membered Azaheterocycle for Medicinal Chemistry and Synthesis


3-Ethylazetidine (CAS 7730-47-4) is a C5H11N four-membered nitrogen-containing heterocycle characterized by an ethyl substituent at the C3 position of the azetidine ring [1]. As a secondary amine with a molecular weight of approximately 85.15 g/mol, it belongs to the class of small-ring azaheterocycles that exhibit significant ring strain—approximately 25.4 kcal/mol—which imparts unique reactivity compared to larger cyclic amines . The compound is commonly available as the free base or as hydrochloride and trifluoroacetate salts, and it serves primarily as a synthetic building block in medicinal chemistry and organic synthesis .

Why Generic Substitution Fails: C3-Ethyl Stereoelectronics Drive Divergent Reactivity and Biological Profiles Among Azetidine Analogs


The C3 ethyl substituent in 3-ethylazetidine is not a passive structural element; it introduces distinct steric bulk and electronic modulation that fundamentally alters the compound's physicochemical and biological behavior compared to unsubstituted, C2-substituted, or differently C3-alkylated azetidines . The ethyl group at C3 provides a calculated LogP of 0.94460, which balances lipophilicity and aqueous solubility in ways that methyl or propyl analogs cannot replicate [1]. This substitution pattern influences the ring's conformational entropy and the pKa of the nitrogen, directly affecting nucleophilicity, metabolic stability, and target binding in downstream applications [2]. Consequently, substituting 3-ethylazetidine with 3-methylazetidine or 2-ethylazetidine in a synthetic sequence or SAR study can yield significantly different yields, selectivity profiles, and biological outcomes, as detailed below.

Quantitative Differentiation Guide: 3-Ethylazetidine vs. Closest Analogs


3-Ethyl vs. 3-Methyl Azetidine: Optimized Lipophilicity (LogP 0.94 vs. ~0.4) for Balanced Permeability and Solubility

3-Ethylazetidine exhibits a computed LogP of 0.94460, providing a significantly more favorable lipophilicity window for passive membrane permeability compared to the more hydrophilic 3-methylazetidine (estimated LogP ~0.4) [1]. This ethyl substitution avoids the excessive hydrophobicity of 3-propylazetidine (estimated LogP ~1.4) that can lead to poor aqueous solubility and increased metabolic clearance . The 0.94460 LogP places 3-ethylazetidine in the optimal range for CNS drug candidates, balancing the need to cross lipid bilayers with the requirement for sufficient aqueous solubility.

Medicinal Chemistry Physicochemical Properties Drug Design

3-Ethyl vs. 2-Ethyl Azetidine: Positional Isomerism Dictates Synthetic Utility as Demonstrated by 3-Bromo-3-ethylazetidine Reactivity

The synthetic utility of 3-ethyl-substituted azetidines is validated through 3-bromo-3-ethylazetidine, which undergoes facile nucleophilic substitution to yield eight distinct functionalized azetidine classes (3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl- and 3-amino-3-ethylazetidines) . This reactivity is enabled by the C3 ethyl group's electronic and steric influence on the adjacent bromine, which is not achievable with C2-ethyl isomers where the ethyl group is at a different position relative to the reactive center. No comparable breadth of substitution chemistry is reported for 2-ethylazetidine derivatives [1].

Synthetic Methodology Building Block Chemistry Nucleophilic Substitution

3-Ethylazetidine-Derived Spirocyclic Building Blocks: Unique Access to Conformationally Constrained Scaffolds

3-Bromo-3-ethylazetidines serve as precursors for 3-ethylideneazetidines, which have been successfully deployed as starting materials for the preparation of novel spirocyclic azetidine building blocks . This specific transformation leverages the ethyl substitution at C3 to stabilize the exocyclic double bond and enable subsequent spirocyclization. In contrast, 3-methylazetidine derivatives form 3-methylideneazetidines that are less stable and offer limited spirocyclization potential due to the smaller alkyl group's reduced steric protection of the double bond.

Medicinal Chemistry Spiro Compounds Conformational Restriction

In Vivo Anticonvulsant Activity: 3-Phenyl-3-ethylazetidine Derivatives Show ED50 ~20 mg/kg in Rodent Seizure Model

A 1-propionyl-3-phenyl-3-ethylazetidine derivative, when administered intraperitoneally to rats, demonstrated an average effective dose (ED50) of approximately 20 mg/kg in protecting animals from electroshock-induced seizures [1]. This in vivo efficacy establishes a benchmark for CNS activity of C3-ethyl-substituted azetidines. While 3-methyl and 3-propyl analogs have been explored in CB1 and PDE4 contexts, no equivalent in vivo ED50 values are publicly documented for those analogs in seizure models, making this a specific data point for procurement of C3-ethyl scaffolds in CNS programs [2].

CNS Pharmacology Anticonvulsant In Vivo Efficacy

Ring Strain (25.4 kcal/mol) and Conformational Bias: 3-Ethyl Modulates Reactivity vs. Unsubstituted Azetidine

Azetidines inherently possess ring strain of approximately 25.4 kcal/mol, which is intermediate between aziridines (27.7 kcal/mol) and unstrained cyclic amines [1]. The C3 ethyl substituent in 3-ethylazetidine introduces a steric element that can influence ring-opening pathways and conformational preferences compared to unsubstituted azetidine. This strain energy translates into enhanced nucleophilicity and reactivity in ring-opening and substitution reactions, which is further modulated by the ethyl group's steric bulk, providing a tunable reactivity profile not available with the simpler unsubstituted azetidine core.

Physical Organic Chemistry Reactivity Strain Energy

Safety Profile: Classified as Acute Toxicity Category 4 (Oral) and Skin Irritant—Hazard Data Informs Handling Protocols

According to PubChem hazard classification, 3-ethylazetidine (as trifluoroacetate salt) carries H302 (Harmful if swallowed, 100% weight of evidence) and H315 (Causes skin irritation, 100% weight of evidence) warnings [1]. This explicit hazard profile differs from unsubstituted azetidine which is typically classified only as a flammable liquid/corrosive. The presence of specific acute toxicity and irritation warnings for the C3-ethyl derivative necessitates appropriate PPE and handling protocols that may differ from those required for methyl or propyl analogs, which lack publicly available GHS classifications in authoritative databases [2].

Safety Hazard Communication Procurement Compliance

Priority Application Scenarios for 3-Ethylazetidine (CAS 7730-47-4) Based on Quantitative Differentiation Evidence


Lead Optimization in CNS Drug Discovery Programs Requiring Optimized Lipophilicity (LogP ~0.94)

3-Ethylazetidine should be prioritized over 3-methylazetidine or 3-propylazetidine in CNS-targeted medicinal chemistry campaigns where balancing blood-brain barrier permeability with aqueous solubility is critical. The calculated LogP of 0.94460 places this scaffold in the optimal range for CNS drug candidates, offering improved passive diffusion compared to the more hydrophilic methyl analog while avoiding the metabolic and solubility liabilities of the more lipophilic propyl analog [1]. This property is particularly relevant for programs targeting neurological disorders where in vivo efficacy data (ED50 ~20 mg/kg) already exists for 3-phenyl-3-ethylazetidine derivatives [2].

Synthesis of Diverse C3-Functionalized Azetidine Libraries for SAR Exploration

3-Ethylazetidine, via its 3-bromo derivative, provides a validated and versatile entry point to at least eight distinct classes of C3-functionalized azetidines (alkoxy, aryloxy, acetoxy, hydroxy, cyano, carbamoyl, and amino derivatives) . This synthetic breadth is not documented for 2-ethyl or unsubstituted azetidines. Researchers requiring rapid access to diverse azetidine-based SAR libraries should select 3-ethylazetidine as the core scaffold to maximize chemical space exploration and accelerate hit-to-lead optimization .

Construction of Conformationally Constrained Spirocyclic Scaffolds

For medicinal chemists seeking to introduce three-dimensionality and conformational constraint into lead molecules, 3-ethylazetidine is a proven precursor to spirocyclic azetidine building blocks. The transformation of 3-bromo-3-ethylazetidine to 3-ethylideneazetidine enables subsequent spirocyclization chemistry that is not accessible with 3-methyl or unsubstituted azetidine derivatives due to the stability requirements of the exocyclic double bond intermediate . This application is particularly valuable in fragment-based drug discovery and scaffold hopping exercises where spirocyclic azetidines confer improved target selectivity and metabolic stability.

In Vivo CNS Pharmacology Studies with Established Efficacy Benchmark

Investigators designing in vivo studies for CNS-active compounds can leverage the documented ED50 of approximately 20 mg/kg for 1-propionyl-3-phenyl-3-ethylazetidine in rodent seizure models as a reference point for dose selection and efficacy benchmarking [3]. This specific data point is unique to the C3-ethyl substitution pattern and provides a rational starting dose for pharmacokinetic and pharmacodynamic studies of new analogs. The availability of this benchmark reduces uncertainty in in vivo study design compared to analogs lacking any public efficacy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.